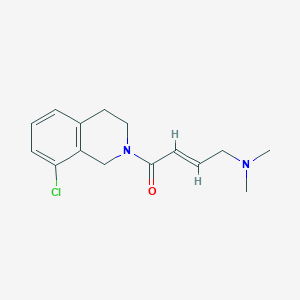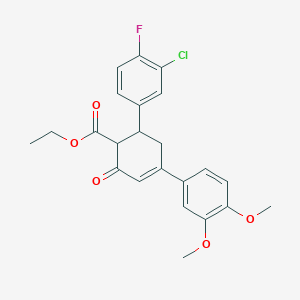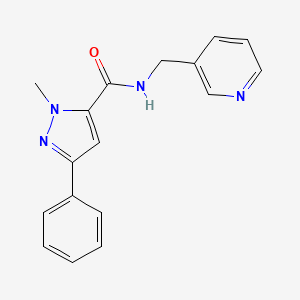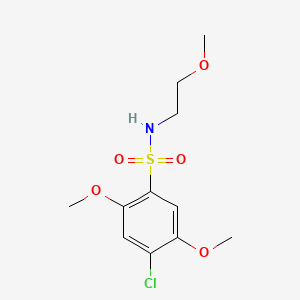
(2S,3R)-2-Phenyloxetan-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
This would involve a detailed look at how the compound can be synthesized from simpler starting materials. It may involve multiple steps, each with its own specific reagents and conditions .Molecular Structure Analysis
The molecular structure analysis would involve a detailed look at the 3D structure of the molecule. This could involve looking at the molecule’s stereochemistry, its conformational isomers, and any intramolecular forces .Chemical Reactions Analysis
This would involve studying the reactions that the compound can undergo. This could include substitution reactions, addition reactions, elimination reactions, etc .Physical And Chemical Properties Analysis
This would involve looking at the physical and chemical properties of the compound. This could include its melting point, boiling point, solubility in various solvents, its acidity or basicity, etc .Wissenschaftliche Forschungsanwendungen
Analytical Methods in Antioxidant Activity Research
The study of antioxidants is pivotal in fields ranging from food engineering to pharmacy, highlighting the importance of analytical methods like ORAC, HORAC, TRAP, and TOSC, which rely on spectrophotometry for determining antioxidant activity. These methods, applicable across various samples, provide insights into the antioxidant capacity, crucial for understanding the role of compounds like "(2S,3R)-2-Phenyloxetan-3-ol" in scavenging free radicals and contributing to antioxidant defenses. The integration of chemical and electrochemical methods enhances the understanding of antioxidant mechanisms, underscoring the compound's potential in scientific research (Munteanu & Apetrei, 2021).
Aptamer Research and Bioanalytical Applications
Aptamers, artificial nucleic acid sequences, demonstrate high specificity to their targets, ranging from small molecules to cells, offering a promising avenue for research applications of "(2S,3R)-2-Phenyloxetan-3-ol". Their stability and ease of modification make them suitable for harsh experimental conditions, providing a versatile tool for biosensing, diagnostics, and therapeutic interventions. This highlights the compound's potential use in designing aptamer-based assays for specific detection and interaction studies (Iliuk, Hu, & Tao, 2011).
Antioxidant Capacity Assays
Understanding the chemical principles behind antioxidant capacity assays, categorized into HAT and ET-based assays, is essential for evaluating the antioxidant potential of "(2S,3R)-2-Phenyloxetan-3-ol". The ORAC assay, recommended for quantifying peroxyl radical scavenging capacity, along with the Folin-Ciocalteu reagent assay for reducing capacity, outlines a comprehensive approach for assessing the compound's antioxidant activity. This underscores its application in evaluating the antioxidant capacity of complex samples, contributing to research in nutritional science and pharmacology (Huang, Ou, & Prior, 2005).
Oligonucleotide Performance Enhancement
The performance of oligonucleotides in therapeutic applications can be significantly improved through chemical modifications, such as ribose sugar modifications. This area offers potential research applications for "(2S,3R)-2-Phenyloxetan-3-ol" in understanding its role in enhancing oligonucleotide stability and activity, facilitating advancements in gene therapy and molecular diagnostics. The exploration of structural modifications and their effects on oligonucleotide function opens new avenues for scientific research and therapeutic development (Faria & Ulrich, 2008).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2S,3R)-2-phenyloxetan-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c10-8-6-11-9(8)7-4-2-1-3-5-7/h1-5,8-10H,6H2/t8-,9+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYSJWCOGGURCCI-BDAKNGLRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(O1)C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](O1)C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(2-chloroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2819098.png)
![3-Amino-N-[3-(dimethylamino)propyl]benzamide](/img/structure/B2819100.png)



![2-Chloro-4-[(E)-2-(3-chloro-5-ethoxy-4-methoxyphenyl)ethenyl]-5-methylpyrimidine](/img/structure/B2819104.png)



![1-[(4-Fluorophenyl)sulfonyl]-4-{[2-(methylthio)pyridin-3-yl]carbonyl}piperazine](/img/structure/B2819112.png)
![1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-[(4-methoxyphenyl)methyl]urea](/img/structure/B2819113.png)
![[7-(3-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetonitrile](/img/structure/B2819114.png)
![5-(4-ethylphenyl)-1-(3-(trifluoromethyl)phenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2819116.png)
![2,4-dichloro-N'-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B2819120.png)